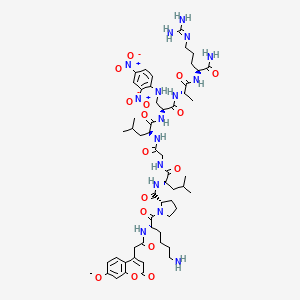
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2
描述
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ 是一种荧光肽底物,用于各种生化测定。该化合物在研究基质金属蛋白酶 (MMP) 中尤为重要,基质金属蛋白酶是参与细胞外基质成分分解的酶。该化合物的结构使其可作为荧光共振能量转移 (FRET) 测定的底物,使其成为酶活性研究中的宝贵工具。
准备方法
合成路线和反应条件
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ 的合成涉及固相肽合成 (SPPS)。该方法允许将氨基酸按顺序添加到固定在固体树脂上的不断增长的肽链上。该过程通常涉及以下步骤:
树脂加载: 将初始氨基酸连接到固体树脂上。
脱保护: 去除氨基酸上的保护基团,以允许添加下一个氨基酸。
偶联: 将下一个氨基酸(其氨基被保护)活化并偶联到不断增长的肽链上。
重复: 重复步骤 2 和 3,直到获得所需的肽序列。
裂解和脱保护: 将完成的肽从树脂上裂解,并去除所有保护基团。
工业生产方法
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ 的工业生产遵循与实验室合成类似的原则,但规模更大。自动肽合成器通常用于提高效率和一致性。使用高效液相色谱 (HPLC) 可确保最终产品的纯度。
化学反应分析
反应类型
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ 主要发生酶促裂解反应。这些反应由基质金属蛋白酶催化,基质金属蛋白酶裂解底物中特定氨基酸之间的肽键。
常见试剂和条件
酶: 基质金属蛋白酶(例如,MMP-1、MMP-2、MMP-9)
缓冲液: Tris-HCl、磷酸盐缓冲盐水 (PBS)
条件: 反应通常在生理 pH(7.4)和温度(37°C)下进行。
主要形成的产物
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ 的酶促裂解导致形成两个肽片段。裂解破坏了 FRET 信号,从而可以量化酶活性。
科学研究应用
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ 在科学研究中被广泛使用,特别是在以下领域:
化学: 用作 FRET 测定的底物,以研究酶动力学和抑制。
生物学: 用于研究基质金属蛋白酶活性,这在组织重塑和疾病过程中至关重要。
医学: 用于药物发现和开发,特别是在筛选可能在癌症和其他疾病中具有治疗潜力的 MMP 抑制剂。
工业: 应用于诊断测定和研究工具的开发。
作用机制
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ 的作用机制涉及它被基质金属蛋白酶裂解。该肽包含一个荧光团 (Mca) 和一个猝灭剂 (Dnp),它们彼此靠近,导致荧光信号猝灭。在 MMP 裂解后,荧光团和猝灭剂分离,导致荧光增强。荧光的这种变化用于测量 MMP 的酶活性。
相似化合物的比较
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ 与其他 FRET 底物进行比较,例如:
Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH: 另一种用于类似酶学研究的 FRET 底物。
Mca-PLGL-Dpa-AR-NH₂: 一种广泛使用的 MMP 底物,具有类似的结构,但缺少 N 端 Lys 延伸。
独特性
在 Mca-PLGL-Dpa-AR-NH₂ 的 N 端添加 Lys 可增强其底物特性,使 Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ 成为某些 MMP 的更有效底物 .
类似化合物
- Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH
- Mca-PLGL-Dpa-AR-NH₂
- Mca-KPLGL-Dpa-AR-NH₂
生物活性
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, also known as FS-6, is a fluorogenic peptide substrate primarily utilized in the study of matrix metalloproteinases (MMPs) and related enzymes. This compound has garnered attention due to its enhanced specificity and activity in various biological processes, including tissue remodeling, apoptosis, and immune responses.
Chemical Structure and Properties
The compound consists of a sequence of amino acids with a fluorescent moiety (Mca) at one end and an amide group (NH2) at the other. The presence of Dap(Dnp) enhances its stability and specificity for enzymatic reactions. Its structure can be summarized as follows:
- Fluorophore : Mca (7-methoxycoumarin-4-acetic acid)
- Amino Acid Sequence : Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg
- Functional Groups : Amide group at the C-terminus
1. Substrate for Matrix Metalloproteinases
This compound has been characterized as a substrate for various MMPs, including MMP-1, MMP-8, and MMP-13. Studies have shown that this compound exhibits increased specificity constants (kcat/Km) for collagenases, making it a valuable tool for quantifying MMP activity in biological samples. Specifically, it shows up to a ninefold increase in specificity compared to standard substrates .
2. Inhibition Studies
Research indicates that FS-6 can be effectively used to screen inhibitors of MMPs. For instance, the inhibitor SH-CH2-CO-Met-Tyr-NH2 has been identified with a Ki value of 1.95 μM against the thermolysin-like protease, demonstrating the potential of FS-6 in inhibitor screening assays .
Table 1: Inhibitor Screening Results
| Inhibitor | Ki Value (μM) | Target |
|---|---|---|
| SH-CH2-CO-Met-Tyr-NH2 | 1.95 | Thermolysin-like protease |
| Other inhibitors | Varies | Various MMPs |
3. Role in Apoptosis and Autophagy
FS-6 has been implicated in apoptotic pathways and autophagy regulation. Its interaction with specific receptors and signaling pathways (e.g., JAK/STAT and MAPK/ERK) suggests that it may influence cell survival and death mechanisms .
4. Antimicrobial Activity
The compound also exhibits broad-spectrum antimicrobial properties against various pathogens, including bacteria and viruses. Its design allows it to penetrate microbial membranes effectively, leading to cell death or inhibited growth .
Case Study 1: MMP Activity in Cancer Research
In a study focused on cancer metastasis, FS-6 was utilized to measure MMP activity in tissue samples from patients with breast cancer. The results indicated a significant correlation between elevated MMP levels and tumor aggressiveness, highlighting the potential of FS-6 as a biomarker for cancer progression .
Case Study 2: Neuroprotection Studies
Another research project explored the neuroprotective effects of FS-6 in models of neurodegenerative diseases. The findings suggested that FS-6 could modulate neuronal signaling pathways, providing protection against oxidative stress-induced apoptosis .
属性
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-6-amino-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H80N16O16/c1-29(2)21-39(67-53(80)42-13-10-20-69(42)54(81)38(11-7-8-18-56)64-45(72)23-32-24-47(74)87-44-26-34(86-6)15-16-35(32)44)50(77)62-28-46(73)65-40(22-30(3)4)51(78)68-41(27-61-36-17-14-33(70(82)83)25-43(36)71(84)85)52(79)63-31(5)49(76)66-37(48(57)75)12-9-19-60-55(58)59/h14-17,24-26,29-31,37-42,61H,7-13,18-23,27-28,56H2,1-6H3,(H2,57,75)(H,62,77)(H,63,79)(H,64,72)(H,65,73)(H,66,76)(H,67,80)(H,68,78)(H4,58,59,60)/t31-,37-,38-,39-,40-,41-,42-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODVNTQEXXMHSL-XKDADYKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H80N16O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1221.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















